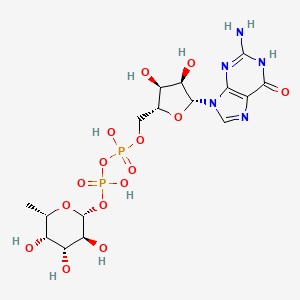

GDP-beta-L-fucosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estos glicanos son componentes esenciales de las glicoproteínas y los glicolípidos, que participan en diversos procesos biológicos como la adhesión célula-célula, la respuesta inmunitaria y la transducción de señales . La GDP-fucosa se sintetiza a partir de difosfato de guanosina y manosa mediante una serie de reacciones enzimáticas y es un sustrato clave para las fucosiltransferasas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La GDP-fucosa ejerce sus efectos al servir como sustrato para las fucosiltransferasas, que catalizan la transferencia de fucosa a las glicoproteínas y los glicolípidos . Los objetivos moleculares de la GDP-fucosa incluyen diversas glicoproteínas y glicolípidos que se modifican mediante la fucosilación .

Análisis Bioquímico

Biochemical Properties

GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose .

Cellular Effects

The effects of GDP-beta-L-fucose on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .

Molecular Mechanism

The molecular mechanism of action of GDP-beta-L-fucose involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, GDP-beta-L-fucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose has been optimized, and the final product has been purified . The formation of GDP-beta-L-fucose by the recombinant enzymes was verified by HPLC and NMR analyses .

Metabolic Pathways

GDP-beta-L-fucose is involved in the de novo metabolic pathway, which starts from D-mannose conversion into GDP-beta-L-fucose via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La GDP-fucosa puede sintetizarse a través de dos vías principales: la vía de novo y la vía de salvamento . La vía de novo implica la conversión de difosfato de guanosina y manosa en GDP-fucosa a través de una serie de reacciones enzimáticas catalizadas por la GDP-manosa 4,6-deshidratasa y la GDP-4-ceto-6-desoximanosa 3,5-epimerasa-4-reductasa . La vía de salvamento, por otro lado, implica la conversión de fucosa libre en GDP-fucosa .

Métodos de Producción Industrial: La producción industrial de GDP-fucosa normalmente implica el uso de cepas recombinantes de Escherichia coli que sobreexpresan las enzimas necesarias para la vía de novo . El proceso implica la fermentación de estas cepas recombinantes en un entorno controlado, seguida de la extracción y purificación de GDP-fucosa utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y el análisis de resonancia magnética nuclear (RMN) .

Análisis De Reacciones Químicas

Tipos de Reacciones: La GDP-fucosa experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y Condiciones Comunes:

Sustitución: Las reacciones de sustitución suelen implicar nucleófilos como los iones hidróxido o las aminas en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados fucosilados e intermediarios diversos que se pueden utilizar posteriormente en vías bioquímicas .

Comparación Con Compuestos Similares

La GDP-fucosa es única entre los azúcares nucleotídicos debido a su papel específico en la fucosilación . Los compuestos similares incluyen difosfato de guanosina y manosa, difosfato de guanosina y glucosa, y difosfato de guanosina y galactosa . Si bien estos compuestos también sirven como sustratos para las glicosiltransferasas, la GDP-fucosa participa específicamente en la adición de residuos de fucosa a los glicanos . Esta función única hace que la GDP-fucosa sea indispensable para la biosíntesis de glicanos fucosilados y sus funciones biológicas asociadas .

Propiedades

Número CAS |

15839-70-0 |

|---|---|

Fórmula molecular |

C16H25N5O15P2 |

Peso molecular |

589.3 g/mol |

Nombre IUPAC |

[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1 |

Clave InChI |

LQEBEXMHBLQMDB-CQNJXGQFSA-N |

SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?

A1: GDP-beta-L-fucose serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from GDP-beta-L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]

Q2: How does the availability of GDP-beta-L-fucose impact the synthesis of other nucleotide sugars?

A2: Research suggests that GDP-beta-L-fucose can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, GDP-beta-L-fucose strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of GDP-beta-L-fucose. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.

Q3: Which enzymes are involved in the biosynthesis and utilization of GDP-beta-L-fucose?

A3: Several key enzymes participate in GDP-beta-L-fucose metabolism:

- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in GDP-beta-L-fucose biosynthesis. [] Gmd is subject to feedback inhibition by GDP-beta-L-fucose. []

- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / GDP-beta-L-fucose synthetase): Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []

- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for GDP-beta-L-fucose synthesis. [, ]

- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of GDP-beta-L-fucose from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]

- Fucosyltransferases: Utilize GDP-beta-L-fucose as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]

Q4: What are the structural features of GDP-beta-L-fucose that are important for its recognition by enzymes?

A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of GDP-beta-L-fucose crucial for enzyme recognition:

- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []

- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []

- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of GDP-beta-L-fucose. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with GDP-beta-l-fucose. []

Q5: How is GDP-beta-L-fucose typically synthesized in the laboratory?

A5: Several methods have been developed for the chemical synthesis of GDP-beta-L-fucose:

- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate GDP-beta-L-fucose. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]

- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of GDP-beta-L-fucose by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []

Q6: Are there any known inhibitors of enzymes involved in GDP-beta-L-fucose metabolism?

A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:

- GDP-beta-L-fucose analogues: Designing stable analogues of GDP-beta-L-fucose with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]

- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting GDP-beta-L-fucose biosynthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)

![(9S,10R,11R)-10-bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B1144744.png)